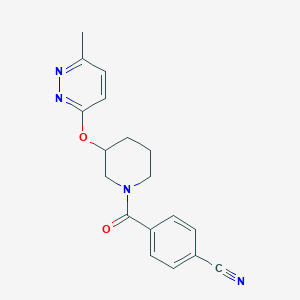

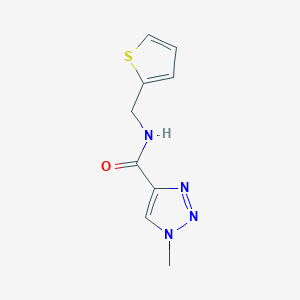

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a white powder . It is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The molecular formula of this compound is C17H16N4O2. The 1H NMR spectrum and 13C NMR spectrum have been reported .Physical And Chemical Properties Analysis

This compound is a white powder with a molecular weight of 308.341. It has been reported to have a melting point of 85–87°C .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

- Compounds with structures related to 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile have been synthesized and evaluated for their anticancer activities. One study involved the synthesis of substituted pyrimidine-piperazine-chromene and -quinoline conjugates. These compounds showed significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), with certain compounds exhibiting better activities than the standard drug curcumin. Molecular docking also indicated good binding affinity with Bcl-2 protein, suggesting potential applications in cancer therapy (Parveen et al., 2017).

Enantioselective Synthesis

- Research has also been conducted on the enantioselective process for preparing potent calcitonin gene-related peptide (CGRP) receptor antagonists. The study detailed a convergent, stereoselective, and economical synthesis of a compound, highlighting the development of different routes to a chiral indazolyl amino ester subunit. This research underscores the importance of enantioselective synthesis in creating more effective and selective therapeutic agents (Cann et al., 2012).

Antiviral and Antimicrobial Activities

- Another study explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, examining their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Certain compounds within this study displayed promising antiviral and antimicrobial properties, indicating potential applications in plant protection and infectious disease treatment (Reddy et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The specific mode of action of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

The exact biochemical pathways affected by 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile It can be inferred that the compound may interact with the biochemical pathways involved in the life cycle of mycobacterium tuberculosis, given the anti-tubercular activity of similar compounds .

Result of Action

The molecular and cellular effects of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra .

Propiedades

IUPAC Name |

4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-13-4-9-17(21-20-13)24-16-3-2-10-22(12-16)18(23)15-7-5-14(11-19)6-8-15/h4-9,16H,2-3,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYHCLNJNFJVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2718956.png)

![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)

![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2718963.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718967.png)

![N-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718971.png)

![Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel](/img/structure/B2718973.png)

![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)